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molecular formula C9H12F3N3S B8305552 1-(4-Trifluoromethylthiazol-2-yl)piperidin-4-ylamine

1-(4-Trifluoromethylthiazol-2-yl)piperidin-4-ylamine

Cat. No. B8305552
M. Wt: 251.27 g/mol
InChI Key: OKBLWEOWKGNEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528151B2

Procedure details

Prepared from D8 and 2-bromo4-trifluoromethylthiazole (J. A. Edwards Ger. Offen., 2252070, 1973) in a manner similar to that described in D1 and D2. The following were prepared using methods described above and in a manner similar to that of D18:
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
D2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC([N:9]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]2)=NC=1.Br[C:19]1[S:20][CH:21]=[C:22]([C:24]([F:27])([F:26])[F:25])[N:23]=1.C(OC(=O)N[C@@H]1CCN(C2C(C(F)(F)F)=CC=CN=2)C1)(C)(C)C.FC(F)(F)C1C(N2CC[C@@H](N)C2)=NC=CC=1>>[F:25][C:24]([F:27])([F:26])[C:22]1[N:23]=[C:19]([N:9]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]2)[S:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC(=NC1)N1CCC(CC1)N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)C(F)(F)F
Step Two
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N[C@H]1CN(CC1)C1=NC=CC=C1C(F)(F)F)=O
Step Three
Name
D2
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C(=NC=CC1)N1C[C@@H](CC1)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following were prepared

Outcomes

Product
Name
Type
Smiles
FC(C=1N=C(SC1)N1CCC(CC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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